molecular formula C15H17N3O2S B13939702 4-(3-methylbutyrylamino)-N-thiazol-2-ylbenzamide

4-(3-methylbutyrylamino)-N-thiazol-2-ylbenzamide

Cat. No.: B13939702
M. Wt: 303.4 g/mol
InChI Key: NRYURYQHEDZXCQ-UHFFFAOYSA-N
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Description

4-(3-methylbutyrylamino)-N-thiazol-2-ylbenzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a 3-methylbutyrylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methylbutyrylamino)-N-thiazol-2-ylbenzamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on the desired scale and efficiency. Continuous flow systems are often preferred for their ability to provide consistent quality and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-(3-methylbutyrylamino)-N-thiazol-2-ylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-(3-methylbutyrylamino)-N-thiazol-2-ylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-methylbutyrylamino)-N-thiazol-2-ylbenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and benzamide group are known to interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. This compound may also exhibit binding affinity to certain proteins, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

    4-(3-methylbutyrylamino)-N-thiazol-2-ylbenzamide: shares structural similarities with other thiazole and benzamide derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This compound’s specific arrangement of the thiazole ring, benzamide group, and 3-methylbutyrylamino substituent allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H17N3O2S

Molecular Weight

303.4 g/mol

IUPAC Name

4-(3-methylbutanoylamino)-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C15H17N3O2S/c1-10(2)9-13(19)17-12-5-3-11(4-6-12)14(20)18-15-16-7-8-21-15/h3-8,10H,9H2,1-2H3,(H,17,19)(H,16,18,20)

InChI Key

NRYURYQHEDZXCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NC=CS2

Origin of Product

United States

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